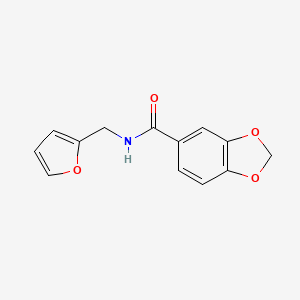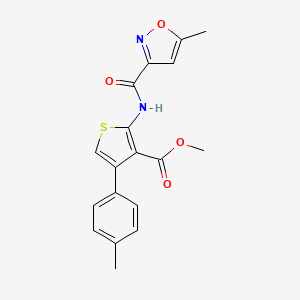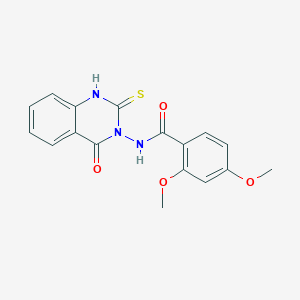
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a benzodioxole moiety, which are known for their diverse chemical properties and biological activities
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the food and dye industry, analytical chemistry, and catalysis .
Wirkmechanismus
Target of Action
The primary target of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound interacts with EGFR, inhibiting its activity . The compound binds to the receptor, preventing the activation of the downstream signaling pathways. This results in the inhibition of cell proliferation and induction of cell death, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the EGFR signaling pathway. Under normal conditions, binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways such as the PI3K/AKT and the RAS/RAF/MEK/ERK pathways. These pathways regulate various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, leading to inhibited cell proliferation and induced cell death .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of cell death in cancer cells . By targeting and inhibiting EGFR, the compound disrupts critical cell signaling pathways, leading to anticancer effects.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cell signaling pathways related to cancer . The compound’s interaction with EGFR involves binding to the receptor’s active site, thereby preventing its activation and subsequent signaling cascades. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as human lung adenocarcinoma (A549), HeLa, and human colorectal cancer (SW480) cells, the compound exhibits cytotoxic activities . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the inhibition of EGFR signaling by this compound can lead to decreased expression of genes involved in cell proliferation and survival, thereby inducing cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell growth and survival. Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of EGFR signaling and prolonged cytotoxic effects on cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit signaling pathways and affect cellular metabolism.
Vorbereitungsmethoden
The synthesis of N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes. These compounds also feature furan rings and exhibit similar biological activities, such as antibacterial and anticancer properties . this compound is unique due to its benzodioxole moiety, which may confer additional chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(14-7-10-2-1-5-16-10)9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZNYQQOYJWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366664 | |
| Record name | N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-96-7 | |
| Record name | N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-[(3-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4598392.png)

![(5Z)-1-(2-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4598408.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4598421.png)
![N-cyclohexyl-N'-[2-methyl-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]urea](/img/structure/B4598427.png)
![1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B4598433.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4598440.png)

![3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4598444.png)
amino]-N-(2-iodophenyl)butanamide](/img/structure/B4598455.png)

![methyl 4-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4598465.png)
![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4598469.png)
![1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4598487.png)
